Tautomeric Stability: Gas-Phase N2-H Dominance Versus Aqueous-Phase Inversion for 4-Nitro-2H-1,2,3-triazole
For 4-nitro-2H-1,2,3-triazole, the 2H-tautomer (N2-H) is the most stable form in the gas phase, consistent with all C5-substituted 1,2,3-triazoles studied [1]. However, in aqueous solution, the 1H-tautomer becomes even more stable than the 2H-tautomer for C-nitro-1,2,3-triazole [2]. This medium-dependent tautomeric inversion distinguishes 4-nitro-2H-1,2,3-triazole from other C5-substituted triazoles where gas-phase N2-H dominance persists in solution. DFT (B3PW91/6-311++G**) and ab initio calculations confirm that for all substituents applied (-NO2, -CN, -CF3, -F, -Cl, -CH3, -NH2, etc.), the N2-H tautomer is the most stable in the gas phase [1].
| Evidence Dimension | Tautomer stability ordering in gas phase versus aqueous solution |
|---|---|
| Target Compound Data | Gas phase: N2-H most stable; Aqueous solution: 1H form more stable than 2H form |
| Comparator Or Baseline | Other C5-substituted 1,2,3-triazoles (-CN, -CF3, -F, -Cl, -H, -CH3, -NH2) maintain N2-H dominance in both phases |
| Quantified Difference | Tautomeric inversion uniquely observed for C-nitro derivative in aqueous medium |
| Conditions | DFT (B3PW91/6-311++G**), HF/6-311++G**, CCSD(T) single-point calculations; PCM solvation model for aqueous phase |
Why This Matters
The medium-dependent tautomeric inversion directly impacts reactivity predictions, synthetic route design, and interpretation of biological assay results where aqueous conditions prevail.
- [1] Oziminski, W.P. DFT studies on tautomerism of C5-substituted 1,2,3-triazoles. Journal of Molecular Structure, 2003, 651-653, 697-704. View Source
- [2] Quantum-chemical investigation of certain physicochemical properties of C-nitro-1,2,3-triazole and N-alkyl-4(5)-nitro-1,2,3-triazoles. Springer. View Source
